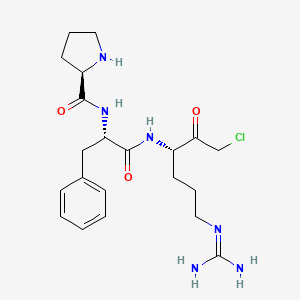

D-Pro-Phe-Arg-Chloromethylketone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2R)-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31ClN6O3/c22-13-18(29)15(8-4-11-26-21(23)24)27-20(31)17(12-14-6-2-1-3-7-14)28-19(30)16-9-5-10-25-16/h1-3,6-7,15-17,25H,4-5,8-13H2,(H,27,31)(H,28,30)(H4,23,24,26)/t15-,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCRRLVJBLDSLL-BBWFWOEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440219 | |

| Record name | H-D-Pro-Phe-Arg-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88546-74-1 | |

| Record name | H-D-Pro-Phe-Arg-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-D-Pro-Phe-Arg-chloromethylketone (PPACK): A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Pro-Phe-Arg-chloromethylketone, commonly known as PPACK, is a potent and specific irreversible inhibitor of the serine protease thrombin. Its discovery was a significant milestone in the development of active-site directed inhibitors for therapeutic intervention in thrombosis and other coagulation-related disorders. This technical guide provides a comprehensive overview of the mechanism of action of PPACK, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

PPACK functions as a mechanism-based or suicide inhibitor of thrombin. Its mode of action is a two-step process that involves initial high-affinity binding followed by irreversible covalent modification of the enzyme's active site.[1]

-

Initial Reversible Binding: The peptide sequence of PPACK, D-phenylalanyl-L-prolyl-L-arginine, mimics the natural substrate of thrombin, fibrinogen. This allows PPACK to bind with high affinity and specificity to the active site of thrombin.[1][2] The D-phenylalanine at the P3 position, proline at the P2 position, and arginine at the P1 position of the inhibitor fit into the corresponding S3-S1 substrate-binding pockets of thrombin.[2]

-

Irreversible Covalent Modification: Following the initial binding, the chloromethyl ketone (CMK) moiety of PPACK acts as a reactive electrophile. It forms a covalent bond with the nucleophilic imidazole side chain of the histidine-57 residue and the hydroxyl group of the serine-195 residue within the catalytic triad of thrombin's active site.[1][2] This reaction results in the formation of a stable, tetrahedral adduct, leading to the irreversible inactivation of the enzyme.[1][2][3]

This covalent modification effectively blocks the catalytic activity of thrombin, preventing it from cleaving its physiological substrates, most notably fibrinogen, and thereby inhibiting blood coagulation.[3]

Quantitative Inhibitory Data

The potency and selectivity of PPACK as a thrombin inhibitor have been extensively characterized. The following table summarizes key quantitative parameters.

| Parameter | Value | Enzyme | Species | Reference |

| Ki | 0.24 nM | α-thrombin | Human | [3] |

| kobs/[I] | 10^7 M-1s-1 | Thrombin | Not Specified | [4] |

Signaling Pathway Inhibition

Thrombin exerts many of its cellular effects by cleaving and activating a class of G-protein coupled receptors known as Protease-Activated Receptors (PARs).[1][5] By irreversibly inhibiting thrombin, PPACK effectively blocks these signaling cascades, which are involved in inflammation, cell proliferation, and vasomotor effects.[5]

Caption: Inhibition of Thrombin-Mediated PAR1 Signaling by PPACK.

Experimental Protocols

The characterization of PPACK's mechanism of action relies on a variety of well-established experimental protocols.

Enzyme Kinetic Assays

Objective: To determine the inhibitory potency of PPACK against thrombin.

Methodology:

-

Preparation of Reagents:

-

Purified human α-thrombin is diluted to a working concentration in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).

-

A chromogenic thrombin substrate (e.g., S-2238) is prepared in the same buffer.

-

PPACK is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

-

Assay Procedure:

-

Thrombin is pre-incubated with varying concentrations of PPACK for a defined period to allow for inhibitor binding and covalent modification.

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear portion of the absorbance curves.

-

For determining the IC50 value, reaction velocities are plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve.

-

For irreversible inhibitors like PPACK, the second-order rate constant (kobs/[I]) is determined from the time- and concentration-dependence of inhibition.[1]

-

Coagulation Assays

Objective: To assess the anticoagulant activity of PPACK in plasma.

Methodology:

-

Activated Partial Thromboplastin Time (aPTT) Assay:

-

Citrated plasma is incubated with a contact activator (e.g., silica) and phospholipids (partial thromboplastin).

-

Varying concentrations of PPACK are added to the plasma.

-

Clotting is initiated by the addition of calcium chloride.

-

The time to clot formation is measured using a coagulometer. PPACK will prolong the aPTT in a dose-dependent manner by inhibiting thrombin in the common pathway.[1]

-

-

Prothrombin Time (PT) Assay:

-

Citrated plasma is incubated with tissue factor (thromboplastin).

-

Varying concentrations of PPACK are added to the plasma.

-

Clotting is initiated by the addition of calcium chloride.

-

The time to clot formation is measured. PPACK prolongs the PT by inhibiting thrombin, the final enzyme in the common pathway.[1]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a thrombin inhibitor like PPACK.

Caption: In Vitro Characterization Workflow for a Thrombin Inhibitor.

Selectivity Profile

While PPACK is a highly potent inhibitor of thrombin, it can also inhibit other serine proteases, although with significantly lower efficacy. These include tissue plasminogen activator (tPA), urokinase, Factor VIIa, and Factor XIa.[6] The tripeptide sequence of D-Phe-Pro-Arg confers a high degree of selectivity for thrombin over other proteases.[2]

Conclusion

H-D-Pro-Phe-Arg-chloromethylketone is a well-characterized, potent, and irreversible inhibitor of thrombin. Its mechanism of action, involving a two-step process of high-affinity binding and subsequent covalent modification of the active site, has made it an invaluable tool in the study of the coagulation cascade and a foundational molecule in the development of direct thrombin inhibitors. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and other novel anticoagulant compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH SMALL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Thrombin with PPACK-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. innov-research.com [innov-research.com]

PPACK Thrombin Inhibitor: A Technical Guide to a Landmark Discovery

D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, more commonly known as PPACK, is a cornerstone molecule in the study of protease inhibition. Its development represented a significant leap forward in creating highly specific and potent active-site directed irreversible inhibitors for serine proteases, with a particular focus on thrombin. This guide offers a detailed look into the discovery, history, and mechanism of action of PPACK as a thrombin inhibitor.

Discovery and History: A Milestone in Rational Drug Design

The development of PPACK is credited to the pioneering work of Elliott Shaw and his colleagues in the 1970s. Their research was centered on the concept of affinity labeling, a technique aimed at designing inhibitors that specifically target proteases based on their substrate recognition sequences. This approach involves creating molecules that mimic the enzyme's natural substrate but are equipped with a reactive group that forms a covalent bond with a residue in the active site, leading to irreversible inactivation.[1]

The design of PPACK was a prime example of rational drug design, leveraging the known substrate specificity of thrombin, which preferentially cleaves peptide bonds following arginine residues.[1] The inclusion of D-phenylalanine at the P3 position was a critical innovation that markedly improved its potency and selectivity.[1] This strategic design resulted in a molecule that could specifically and potently target thrombin, setting it apart from earlier, less selective anticoagulants like heparin and vitamin K antagonists.[1] The discovery of PPACK was a pivotal moment, providing researchers with an invaluable tool to study the multifaceted roles of thrombin in hemostasis and thrombosis.[1] While its reactive chloromethyl ketone group has limited its direct therapeutic use, the principles behind its design have had a profound influence on the development of modern direct thrombin inhibitors.[1][2]

Mechanism of Action: Irreversible Inhibition of Thrombin

PPACK functions as a mechanism-based irreversible inhibitor of thrombin, a key serine protease in the blood coagulation cascade.[1][3] Its inhibitory action unfolds in a two-step process:

-

Initial Reversible Binding: The peptide sequence of PPACK (D-Phe-Pro-Arg) mimics the natural substrate of thrombin, facilitating its high-affinity binding to the enzyme's active site.[1]

-

Irreversible Covalent Modification: Following the initial binding, the chloromethyl ketone moiety of PPACK covalently reacts with the nucleophilic imidazole side chain of the active site histidine (His57) and the hydroxyl group of the catalytic serine (Ser195).[1] This reaction forms a stable, covalent tetrahedral adduct, leading to the irreversible inactivation of the thrombin enzyme.[1][4]

This covalent modification of two essential catalytic residues is the basis for the exceptional potency and irreversible nature of PPACK's inhibitory effect.[1]

Quantitative Data

The inhibitory potency and selectivity of PPACK have been thoroughly characterized through various kinetic and binding assays. The following tables summarize the key quantitative data.

Table 1: Kinetic Constants for PPACK Inhibition of Thrombin [1]

| Parameter | Value | Enzyme | Conditions | Reference(s) |

| K_i | 0.24 nM | Human α-thrombin | [1][4][5] | |

| k_obs/[I] (k_i/K_i) | ~1 x 10⁷ M⁻¹s⁻¹ | Thrombin | pH 7.0, 25°C | [1][5][6] |

| Optimal pH for Inhibition | ~8.1 | [5][6] |

This table underscores the extremely high affinity and rapid rate of inactivation of thrombin by PPACK.

Table 2: Selectivity Profile of PPACK [1]

| Protease | Inhibition Level | Reference(s) |

| Thrombin | Potent (k_obs/[I] ~10⁷ M⁻¹s⁻¹) | [1] |

| Factor Xa | Significantly less potent than against thrombin (3 orders of magnitude less) | [1][7] |

| Factor IXa | Poor (k_obs/[I] < 20 M⁻¹s⁻¹) | [1] |

| Plasma Kallikrein | Moderate (k_obs/[I] 10²-10³ M⁻¹s⁻¹) | [1] |

This table illustrates the high selectivity of PPACK for thrombin over other related serine proteases involved in the coagulation cascade.

Experimental Protocols

1. In Vitro Thrombin Inhibition Assay (Chromogenic Substrate Method)

This standard assay is used to measure the enzymatic activity of thrombin and the potency of its inhibitors.[1]

-

Principle: A chromogenic substrate, such as S-2238 (H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline), is cleaved by active thrombin, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to thrombin activity.[1]

-

Protocol Outline:

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well microplate, add a fixed concentration of thrombin to each well.[1][5]

-

Add varying concentrations of PPACK to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for irreversible inhibition.[5]

-

Initiate the reaction by adding the chromogenic substrate to each well.[1][5]

-

Measure the absorbance at 405 nm at regular intervals using a microplate reader in kinetic mode.[1][5]

-

-

Data Analysis:

-

2. Cell-Based Thrombin-Induced Signaling Assay

This protocol provides a general framework for assessing PPACK's ability to inhibit thrombin-induced signaling in a cell culture model.[5]

-

Protocol Outline:

-

Seed cells (e.g., human aortic endothelial cells) in a multi-well plate and allow them to adhere overnight.[5]

-

Replace the culture medium with fresh medium containing various concentrations of PPACK. Include a vehicle control.[5]

-

Pre-incubate the cells with PPACK for a predetermined time (e.g., 1-24 hours).[5]

-

Stimulate the cells by adding a fixed concentration of thrombin. Include a control with no thrombin stimulation.[5]

-

Incubate for a time appropriate for the signaling event of interest to occur.[5]

-

Lyse the cells and analyze the desired downstream signaling event (e.g., phosphorylation of a specific protein by Western blot, or measurement of a second messenger).

-

Signaling Pathways and Visualizations

Thrombin exerts many of its cellular effects by cleaving and activating Protease-Activated Receptors (PARs), which are G-protein coupled receptors.[8][9] By inhibiting thrombin, PPACK effectively blocks these signaling cascades.[1]

Caption: Inhibition of Thrombin-Mediated PAR1 Signaling by PPACK.

Caption: Workflow for In Vitro Characterization of PPACK.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]

- 3. openaccesspub.org [openaccesspub.org]

- 4. apexbt.com [apexbt.com]

- 5. benchchem.com [benchchem.com]

- 6. PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH SMALL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Thrombin with PPACK-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How the protease thrombin talks to cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

H-D-Pro-Phe-Arg-chloromethylketone (PPACK): A Technical Guide to its Active Site Binding and Inhibition of Thrombin

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Pro-Phe-Arg-chloromethylketone (PPACK) is a potent and highly specific irreversible inhibitor of the serine protease thrombin, a key enzyme in the blood coagulation cascade. Its high affinity and covalent mechanism of action have made it an invaluable tool in the study of thrombin function and a benchmark for the design of novel antithrombotic agents. This technical guide provides an in-depth exploration of the molecular interactions governing PPACK's binding to the active site of thrombin, detailed experimental protocols for its characterization, and a summary of its inhibitory activity.

Mechanism of Active Site Binding and Irreversible Inhibition

The remarkable potency and specificity of PPACK stem from its design as a mechanism-based inhibitor that mimics the natural substrates of thrombin. The binding process can be delineated into two critical steps:

-

Initial Reversible Binding: The tripeptide moiety of PPACK (Pro-Phe-Arg) is engineered to fit snugly within the active site cleft of thrombin. The positively charged arginine residue at the P1 position is specifically recognized by the negatively charged aspartate residue (Asp189) at the base of the S1 specificity pocket of thrombin. The proline and phenylalanine residues at the P2 and P3 positions, respectively, engage in further hydrophobic and van der Waals interactions with corresponding subsites in the active site cleft, contributing to the high initial binding affinity.

-

Irreversible Covalent Modification: Following the initial high-affinity binding, the chloromethylketone (CMK) warhead of PPACK is positioned in close proximity to the catalytic dyad of thrombin, comprising Serine-195 (Ser195) and Histidine-57 (His57). The nucleophilic hydroxyl group of Ser195, activated by His57, attacks the electrophilic carbon of the chloromethylketone. This results in the formation of a stable, covalent tetrahedral hemiketal intermediate. Subsequently, the chlorine atom is eliminated, and a covalent bond is formed between the inhibitor and the active site serine. This covalent modification of Ser195, a residue essential for thrombin's catalytic activity, leads to the irreversible inactivation of the enzyme.[1]

Quantitative Data on Thrombin Inhibition

The inhibitory potency of PPACK against thrombin has been extensively characterized using various kinetic assays. The inhibition constant (Ki) and the second-order rate constant (k_inact/Ki) are key parameters that quantify its efficacy as an irreversible inhibitor.

| Parameter | Value | Enzyme | Conditions |

| Ki | (2.4 +/- 1.3) x 10⁻⁸ M | Human α-thrombin | pH 7.00, 0.05 M phosphate buffer, 0.15 M NaCl, 25.0 +/- 0.1 °C |

| k_inact/Ki | (1.1 +/- 0.2) x 10⁷ M⁻¹s⁻¹ | Human α-thrombin | pH 7.00, 0.05 M phosphate buffer, 0.15 M NaCl, 25.0 +/- 0.1 °C |

Table 1: Kinetic parameters for the inhibition of human α-thrombin by PPACK. Data sourced from Kovach et al. (2009).[2]

Experimental Protocols

Chromogenic Thrombin Activity Assay for Determining Inhibitory Potency

This assay is a common method to measure the enzymatic activity of thrombin and determine the inhibitory constants of compounds like PPACK.

Principle: A chromogenic substrate, which is a peptide sequence recognized by thrombin and linked to a chromophore (e.g., p-nitroaniline, pNA), is used. When cleaved by active thrombin, the pNA is released, resulting in a measurable color change that is proportional to the enzyme's activity.

Materials:

-

Purified human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

PPACK stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of PPACK in the assay buffer.

-

In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

-

Add the different concentrations of PPACK to the wells containing thrombin and incubate for a specific period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Immediately measure the absorbance at 405 nm at regular time intervals to determine the initial reaction velocity.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. For irreversible inhibitors, the data can be further analyzed to calculate the second-order rate constant (k_inact/Ki).

X-ray Crystallography for Structural Elucidation of the PPACK-Thrombin Complex

X-ray crystallography provides high-resolution structural information on how PPACK binds to the active site of thrombin.

Principle: High-quality crystals of the protein-inhibitor complex are grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.

Procedure:

a) Co-crystallization Method:

-

Purify human α-thrombin to homogeneity.

-

Incubate the purified thrombin with a molar excess of PPACK to ensure complete formation of the covalent complex.

-

Remove unbound PPACK through dialysis or size-exclusion chromatography.

-

Screen for crystallization conditions using various precipitants, buffers, and additives. The hanging drop or sitting drop vapor diffusion method is commonly used.

-

Optimize the initial crystallization hits to obtain large, well-ordered crystals suitable for X-ray diffraction.

b) Soaking Method:

-

Grow high-quality crystals of thrombin alone.

-

Prepare a "soaking solution" containing the cryoprotectant and a high concentration of PPACK.

-

Transfer the thrombin crystals to the soaking solution for a defined period, allowing PPACK to diffuse into the crystal and bind to the active site.

-

Flash-cool the soaked crystals in liquid nitrogen for data collection.

Data Collection and Structure Determination:

-

Mount the cryo-cooled crystal on a goniometer in an X-ray beamline.

-

Collect a complete diffraction dataset.

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using molecular replacement, using a known thrombin structure as a search model.

-

Refine the atomic model against the experimental data to obtain a high-resolution structure of the PPACK-thrombin complex.

Signaling Pathways and Experimental Workflows

Thrombin's Role in the Coagulation Cascade and Inhibition by PPACK

Thrombin is a central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. PPACK, by irreversibly inhibiting thrombin, effectively blocks this final step and subsequent clot formation.

Caption: The coagulation cascade and the site of PPACK inhibition.

Thrombin-Mediated PAR Signaling and its Blockade by PPACK

Thrombin also functions as a signaling molecule by cleaving and activating Protease-Activated Receptors (PARs), which are G-protein coupled receptors. This leads to various cellular responses, including platelet activation and inflammation. By inhibiting thrombin, PPACK prevents the activation of PARs and the downstream signaling events.

Caption: Inhibition of Thrombin-mediated PAR1 signaling by PPACK.

Experimental Workflow for Characterizing PPACK-Thrombin Interaction

The following diagram outlines a typical workflow for the comprehensive characterization of PPACK's interaction with thrombin.

Caption: A comprehensive workflow for studying PPACK-thrombin interactions.

Conclusion

H-D-Pro-Phe-Arg-chloromethylketone remains a cornerstone in the study of thrombin and the broader field of protease inhibition. Its well-defined mechanism of irreversible binding to the active site, coupled with its high specificity, provides a robust platform for both basic research and the development of new therapeutic strategies for thrombotic disorders. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers working in this critical area of drug discovery and development.

References

An In-depth Technical Guide on the Synthesis of H-D-Pro-Phe-Arg-chloromethylketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of H-D-Pro-Phe-Arg-chloromethylketone, a potent irreversible inhibitor of several serine proteases involved in the coagulation cascade. The document details the chemical properties and synthesis of this tripeptide chloromethylketone, focusing on a modern solid-phase peptide synthesis (SPPS) approach using Fmoc chemistry. Detailed experimental protocols, a summary of quantitative data, and visualizations of the inhibitor's mechanism of action are presented to aid researchers in the synthesis and application of this important pharmacological tool.

Introduction

H-D-Pro-Phe-Arg-chloromethylketone is a synthetic tripeptide derivative that acts as an irreversible inhibitor of serine proteases, most notably thrombin, plasma kallikrein, and Factor XIIa.[1][2] The presence of the chloromethylketone (CMK) moiety allows for the alkylation of the active site histidine residue of these enzymes, leading to their inactivation.[2] The D-proline residue at the N-terminus confers resistance to degradation by some peptidases, enhancing its stability.[3] This compound is a valuable tool in hematology, thrombosis, and inflammation research.[1] This guide outlines a detailed methodology for its chemical synthesis.

Chemical Properties and Specifications

| Property | Value |

| IUPAC Name | (2S)-N-((2S)-1-(((2S)-1-amino-1-oxo-5-(diaminomethylideneamino)pentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-D-prolinamide hydrochloride |

| Molecular Formula | C₂₁H₃₁ClN₆O₃ |

| Molecular Weight | 450.97 g/mol |

| CAS Number | 88546-74-1 |

| Appearance | White to off-white solid |

| Purity (typical) | >95% (as determined by HPLC) |

| Solubility | Soluble in water and DMSO |

Synthesis of H-D-Pro-Phe-Arg-chloromethylketone

The synthesis of H-D-Pro-Phe-Arg-chloromethylketone is most efficiently achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. The overall workflow involves the sequential coupling of amino acids to a solid support, followed by the introduction of the chloromethylketone functionality and final cleavage from the resin.

Experimental Workflow

The synthesis can be broken down into the following key stages:

Caption: General workflow for the solid-phase synthesis of H-D-Pro-Phe-Arg-chloromethylketone.

Detailed Experimental Protocol

This protocol is based on standard Fmoc-SPPS methodologies.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Phe-OH

-

Fmoc-D-Pro-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diazomethane (generated in situ or from a certified source)

-

Anhydrous HCl in a suitable solvent (e.g., diethyl ether)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

Protocol:

-

Resin Swelling and Fmoc Deprotection:

-

Swell Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Drain the DMF and treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, then drain. Repeat with a 15-minute treatment.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of Fmoc-Arg(Pbf)-OH:

-

In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF (5 times) and DCM (3 times). Confirm complete coupling using a Kaiser test.

-

-

Coupling of Fmoc-Phe-OH:

-

Repeat the Fmoc deprotection step as in step 1.

-

Couple Fmoc-Phe-OH using the same activation and coupling procedure as in step 2.

-

-

Coupling of Fmoc-D-Pro-OH:

-

Repeat the Fmoc deprotection step as in step 1.

-

Couple Fmoc-D-Pro-OH using the same activation and coupling procedure as in step 2.

-

-

Formation of the Arginine Chloromethylketone:

-

This step is adapted from the solution-phase method described by Kettner and Shaw.[2]

-

After the final Fmoc deprotection, the resin-bound tripeptide is dried.

-

The peptidyl-resin is then treated with a solution of diazomethane in an appropriate solvent at 0°C to form the diazomethylketone. (Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.)

-

Following the reaction, the resin is washed with DCM.

-

The diazomethylketone is then converted to the chloromethylketone by treatment with a solution of anhydrous HCl in a suitable solvent (e.g., 1 M HCl in diethyl ether) at 0°C.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a minimal amount of aqueous acetonitrile.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure product and confirm its identity by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final product as a white solid.

-

Quantitative Data

While a specific yield for the solid-phase synthesis of H-D-Pro-Phe-Arg-chloromethylketone is not extensively reported in peer-reviewed literature, a well-optimized synthesis can be expected to yield the final product with high purity.

| Parameter | Expected Value | Source/Comment |

| Crude Yield | Variable | Highly dependent on the efficiency of each coupling and cleavage step. |

| Purity (Post-HPLC) | >95% | Based on data from commercial suppliers. |

| Molecular Weight (ESI-MS) | 451.9 (M+H)⁺ | Theoretical monoisotopic mass is 450.21. |

Mechanism of Action and Signaling Pathways

H-D-Pro-Phe-Arg-chloromethylketone functions by irreversibly inhibiting key serine proteases in the coagulation and inflammatory pathways.

Inhibition of the Coagulation Cascade

The inhibitor targets multiple points in the coagulation cascade, primarily Factor XIIa and thrombin.

Caption: Inhibition of the intrinsic and common pathways of the coagulation cascade.

Inhibition of the Kallikrein-Kinin System

The inhibitor also potently inactivates plasma kallikrein, a key enzyme in the inflammatory response.

Caption: Inhibition of the plasma kallikrein-kinin system.

Conclusion

This technical guide provides a detailed framework for the synthesis of H-D-Pro-Phe-Arg-chloromethylketone using modern solid-phase peptide synthesis techniques. The provided protocols and diagrams are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The potent and irreversible inhibitory activity of this compound against key serine proteases underscores its importance as a research tool for studying thrombosis and inflammation.

References

- 1. Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a tripeptide derivative containing the Phe-Arg hydroxyethylene dipeptide isostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

PPACK as a Serine Protease Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylalanyl-L-prolyl-L-arginine chloromethylketone, commonly known as PPACK, is a potent and highly selective irreversible inhibitor of the serine protease thrombin. Its mechanism of action, which involves the formation of a stable covalent bond with the active site of thrombin, confers a high degree of specificity, making it an invaluable tool in a multitude of research and preclinical applications. This technical guide provides a comprehensive overview of PPACK, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its use, and its application in studying serine protease-mediated signaling pathways.

Introduction

Serine proteases are a large family of enzymes that play crucial roles in numerous physiological and pathological processes, including blood coagulation, inflammation, and cell signaling.[1] The dysregulation of serine protease activity is implicated in a variety of diseases, highlighting the need for specific and effective inhibitors for both therapeutic and research purposes. PPACK is a synthetic tripeptide chloromethylketone that was designed as a highly specific active-site-directed irreversible inhibitor of thrombin, a key serine protease in the coagulation cascade. Its peptide sequence (D-Phe-Pro-Arg) mimics the natural substrate of thrombin, leading to its high affinity and specificity.[2] This guide details the core technical aspects of PPACK as a serine protease inhibitor.

Mechanism of Action

PPACK functions as a mechanism-based irreversible inhibitor of thrombin.[3] The inhibition process occurs in a two-step manner:

-

Initial Reversible Binding: The D-Phe-Pro-Arg peptide sequence of PPACK mimics the substrate recognition site of thrombin, leading to a high-affinity, non-covalent binding within the enzyme's active site.[4]

-

Irreversible Covalent Modification: Following the initial binding, the chloromethylketone moiety of PPACK forms a stable covalent bond with the catalytic dyad of thrombin, specifically alkylating the active site residues Histidine-57 and Serine-195.[4] This covalent modification permanently inactivates the enzyme.[2]

This irreversible mechanism of action makes PPACK a highly potent inhibitor of thrombin.

Quantitative Inhibition Data

The potency and selectivity of PPACK have been extensively characterized. The following tables summarize key quantitative data regarding its inhibitory activity against various serine proteases.

Table 1: Inhibition Constants (Kᵢ) and IC₅₀ Values of PPACK against Various Serine Proteases

| Serine Protease | Source | Inhibition Constant (Kᵢ) [M] | IC₅₀ [M] | Fold-Specificity vs. Thrombin (based on Kᵢ) |

| Thrombin | Human α-thrombin | 2.4 x 10⁻⁸[2] | 1.1 x 10⁻⁷[5] | 1 |

| Factor Xa | Not Specified | ~2.4 x 10⁻⁵ (estimated)[2] | - | ~1,000[2] |

| Factor IXa | Not Specified | - | - | Poor inhibition (kobs/[I] < 20 M⁻¹s⁻¹)[4] |

| Plasma Kallikrein | Not Specified | - | - | Moderate inhibition (kobs/[I] 10²-10³ M⁻¹s⁻¹)[4] |

| Elastase | Human Neutrophil | > 2.4 x 10⁻⁷ (estimated)[2] | - | >10[2] |

| Trypsin | Bovine | Not readily available | - | - |

| Chymotrypsin | Bovine | Not readily available | - | - |

| Plasmin | Human | Not readily available | - | - |

Note: The second-order rate constant of inactivation (k_inact/Kᵢ) is often used to describe the efficiency of irreversible inhibitors like PPACK.

Table 2: Physicochemical Properties of PPACK

| Property | Value |

| Molecular Formula | C₂₁H₃₁ClN₆O₃ |

| Molecular Weight | 450.97 g/mol [6] |

| Solubility | Soluble in water, DMSO, and ethanol.[6][7] |

| Storage and Stability | Store lyophilized powder at -20°C for up to 3 years. In solution, store at -20°C and use within 3 months. Avoid multiple freeze-thaw cycles.[6] Stock solutions (pH <4) are stable for up to 4 months at -20°C. Rapidly decomposes at alkaline pH. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving PPACK.

Determination of Thrombin Inhibition using a Chromogenic Substrate Assay

This protocol describes the determination of the inhibitory activity of PPACK on thrombin using a chromogenic substrate.

Materials:

-

Human α-thrombin

-

PPACK

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human α-thrombin in Assay Buffer.

-

Prepare a stock solution of PPACK in a suitable solvent (e.g., water or DMSO) and create a dilution series in Assay Buffer.

-

Prepare a stock solution of the chromogenic substrate in sterile water.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of thrombin to each well.

-

Add varying concentrations of PPACK to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C to allow for covalent modification.[2]

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.[4]

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

-

Plot the percentage of inhibition against the logarithm of the PPACK concentration to determine the IC₅₀ value.

-

For irreversible inhibitors like PPACK, a more detailed kinetic analysis is required to determine the second-order rate constant of inactivation (k_obs/[I]).[2] This involves plotting the pseudo-first-order rate constant (k_obs) against the inhibitor concentration.

-

In Vivo Ferric Chloride-Induced Thrombosis Model

This protocol outlines the use of PPACK in a murine model of arterial thrombosis.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

PPACK

-

Ferric chloride (FeCl₃) solution (e.g., 10%)

-

Doppler flow probe

-

Surgical board and instruments

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using an appropriate anesthetic.

-

Place the mouse in a supine position and expose the common carotid artery through a midline cervical incision.

-

-

PPACK Administration:

-

Administer PPACK or a vehicle control (e.g., saline) via intravenous injection into the tail vein 5-15 minutes prior to injury. A typical dose range is 10-100 µg/kg.[2]

-

-

Thrombosis Induction:

-

Measure baseline blood flow using a Doppler flow probe placed around the carotid artery.

-

Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce vascular injury.

-

-

Monitoring and Data Collection:

-

Continuously monitor blood flow using the Doppler probe until complete occlusion occurs or for a predetermined observation period.

-

The primary endpoint is the time to vessel occlusion.

-

Affinity Chromatography for Thrombin-Binding Proteins

This protocol describes a general workflow for using immobilized PPACK to purify thrombin-binding proteins.

Materials:

-

PPACK-immobilized affinity resin

-

Chromatography column

-

Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Protein sample (e.g., cell lysate or plasma)

Procedure:

-

Column Preparation:

-

Pack the chromatography column with the PPACK-immobilized affinity resin.

-

Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

-

-

Sample Loading:

-

Load the pre-cleared protein sample onto the column.

-

-

Washing:

-

Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins with Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH.

-

-

Analysis:

-

Analyze the eluted fractions by SDS-PAGE, Western blotting, or mass spectrometry to identify the purified proteins.

-

Signaling Pathways and Experimental Workflows

PPACK is a critical tool for elucidating the role of thrombin in various signaling pathways, particularly those mediated by Protease-Activated Receptors (PARs).

Thrombin-PAR1 Signaling Pathway

Thrombin is a potent activator of PAR1, a G protein-coupled receptor (GPCR). Thrombin cleaves the N-terminal domain of PAR1, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling.[3][8] PPACK, by inhibiting thrombin, can be used to block this activation and dissect the subsequent cellular responses. The diagram below illustrates the major signaling cascades initiated by thrombin-mediated PAR1 activation.

Experimental Workflow for Proteomics Sample Preparation

PPACK is often used during the preparation of biological samples for proteomic analysis to prevent protein degradation by thrombin and other serine proteases. The following diagram illustrates a typical workflow.

References

- 1. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]

- 2. benchchem.com [benchchem.com]

- 3. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

- 4. benchchem.com [benchchem.com]

- 5. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of H-D-Pro-Phe-Arg-chloromethylketone (PPACK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Pro-Phe-Arg-chloromethylketone, commonly known as PPACK (D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone), is a potent and highly selective synthetic irreversible inhibitor of thrombin.[1] Its targeted action on a key enzyme of the coagulation cascade has established it as an invaluable tool in hematology, cardiovascular research, and as a specialized anticoagulant. This guide provides a comprehensive overview of PPACK's mechanism of action, biological effects, quantitative inhibitory data, and the experimental protocols used for its characterization.

Introduction

Thrombin (Factor IIa) is a serine protease that plays a central role in hemostasis, thrombosis, and cellular signaling. The quest for direct-acting, highly selective thrombin inhibitors to overcome the limitations of traditional anticoagulants like heparin led to the development of active-site directed irreversible inhibitors.[1] PPACK emerged from this research as a landmark molecule, designed as a peptide chloromethylketone that mimics thrombin's natural substrate, fibrinogen.[1]

Mechanism of Action

PPACK functions as a mechanism-based irreversible inhibitor, also known as a suicide inhibitor. The process involves two critical steps:

-

Initial Reversible Binding: The peptide sequence of PPACK (D-Phe-Pro-Arg) is recognized by the active site of thrombin, leading to a high-affinity, non-covalent binding that mimics a natural substrate interaction.[1]

-

Irreversible Covalent Modification: Following the initial binding, the chloromethylketone moiety of PPACK forms a stable, covalent bond with key residues in the thrombin active site.[2][3] Specifically, it alkylates the imidazole side chain of the catalytic histidine (His57) and the hydroxyl group of the catalytic serine (Ser195), forming a stable tetrahedral adduct that permanently inactivates the enzyme.[1][2]

This irreversible inhibition makes PPACK a highly effective and potent tool for neutralizing thrombin activity.[2][3]

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy and specificity of an inhibitor are quantified by its inhibition constant (Kᵢ) and second-order rate constant (kᵢ/Kᵢ). A lower Kᵢ value indicates stronger inhibition. PPACK demonstrates exceptional potency and selectivity for thrombin over other serine proteases involved in the coagulation cascade.

| Target Protease | Source | Inhibition Constant (Kᵢ) | Second-Order Rate Constant (kᵢ/Kᵢ) | Fold-Specificity vs. Thrombin |

| Thrombin | Human α-thrombin | 0.24 nM[2][3] | 2.15 x 10⁷ M⁻¹s⁻¹ (at pH 8.1)[4] | 1 |

| Factor Xa | Not Specified | ~240 nM (estimated)[5] | Not Reported | ~1,000[5] |

| Elastase | Human Neutrophil | >240 nM (estimated)[5] | Not Reported | >10[5] |

Note: The inhibitory effect of PPACK on Factor Xa is approximately three orders of magnitude less than on thrombin, highlighting its remarkable selectivity.[5][6][7]

Biological Activities and Applications

The primary biological activity of PPACK stems from its potent inhibition of thrombin.

-

Anticoagulant Activity: By irreversibly neutralizing thrombin, PPACK effectively blocks the conversion of fibrinogen to fibrin, the final step in the formation of a blood clot.[8] This makes it a powerful anticoagulant, used extensively in research settings to prevent blood coagulation in vitro.[9] It has been evaluated as an alternative to heparin for blood gas and electrolyte analyses, where it shows ideal bias-free properties for measuring ionized calcium.[10]

-

Inhibition of Platelet Activation: Thrombin is a potent activator of platelets. PPACK has been shown to dose-dependently inhibit thrombin-induced platelet accumulation and aggregation.[2][11]

-

Modulation of Cellular Signaling: Thrombin exerts cellular effects by activating Protease-Activated Receptors (PARs).[1] By blocking thrombin, PPACK prevents PAR-mediated signaling, which is implicated in inflammation and other cellular processes.[1][6] For instance, PPACK can reduce the expression of pro-inflammatory molecules.[6]

-

Research Tool: Due to its high specificity, PPACK is widely used as a tool to study the multifaceted roles of thrombin in physiology and pathology without the confounding off-target effects of less specific inhibitors.[12]

Experimental Protocols

5.1. Protocol for Determining Thrombin Inhibition Kinetics

This protocol outlines a general method for determining the kinetic constants of thrombin inhibition by PPACK using a chromogenic substrate.

Objective: To determine the pseudo-first-order rate constant of thrombin inhibition.

Materials:

-

Purified human α-thrombin[3]

-

PPACK solution of known concentration[3]

-

Chromogenic thrombin substrate (e.g., S-2238)[4]

-

Assay buffer (e.g., Tris-HCl, pH 8.0)[4]

-

Spectrophotometer with a temperature-controlled cuvette holder[3]

Procedure:

-

Enzyme Preparation: Dilute the thrombin stock solution in the assay buffer to a final concentration of approximately 0.3-0.5 nM in a 1 mL cuvette.[3]

-

Thermal Equilibration: Incubate the cuvette containing the thrombin solution in the spectrophotometer at a constant temperature (e.g., 25°C) to allow it to reach thermal equilibrium.[3]

-

Initiation of Inhibition: To start the reaction, inject a small volume (e.g., 10 µL) of a thermally equilibrated PPACK solution (at a concentration significantly higher than the enzyme, e.g., 110-365 nM) into the cuvette and mix rapidly.[3]

-

Time-Course Incubation: Incubate the thrombin-PPACK reaction mixture for specific time intervals (e.g., ranging from 15 to 200 seconds).[3]

-

Measurement of Residual Activity: At the end of each incubation period, quickly add a small volume (e.g., 10 µL) of a concentrated chromogenic substrate solution to the cuvette to measure the remaining thrombin activity. The rate of substrate hydrolysis is monitored by the change in absorbance over time.[3]

-

Data Analysis: Plot the remaining enzyme activity against the incubation time. Fit the data to an exponential decay function to calculate the pseudo-first-order rate constant (k_obs) for each PPACK concentration. The second-order rate constant (kᵢ/Kᵢ) can then be determined from the slope of a plot of k_obs versus the inhibitor concentration.[3][4]

Signaling Pathways and Visualizations

6.1. The Coagulation Cascade and PPACK Inhibition

PPACK exerts its anticoagulant effect by inhibiting thrombin at the center of the common coagulation pathway. This prevents the cleavage of fibrinogen and the subsequent formation of a stable fibrin clot.

Caption: PPACK irreversibly inhibits Thrombin (Factor IIa), the final enzyme of the common coagulation pathway.

6.2. Experimental Workflow for PPACK Characterization

The following diagram illustrates a typical workflow for characterizing the inhibitory activity of PPACK.

Caption: A generalized workflow for determining the kinetic constants of thrombin inhibition by PPACK.

6.3. Mechanism of Irreversible Inhibition

This diagram illustrates the logical flow of PPACK's two-step irreversible inhibition mechanism.

Caption: Logical flow of PPACK's irreversible inhibition mechanism, from initial binding to covalent inactivation.

Conclusion

H-D-Pro-Phe-Arg-chloromethylketone (PPACK) is a cornerstone tool for researchers studying thrombosis, hemostasis, and protease-mediated signaling. Its high potency, exceptional specificity for thrombin, and well-characterized irreversible mechanism of action make it a reliable reagent for in vitro studies and a benchmark for the design of new anticoagulant therapies. The data and protocols presented in this guide underscore its importance and provide a framework for its effective use in a research and development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. glpbio.com [glpbio.com]

- 4. PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH SMALL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of Thrombin with PPACK-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK): alternative anticoagulant to heparin salts for blood gas and electrolyte specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PPACK-thrombin inhibits thrombin-induced platelet aggregation and cytoplasmic acidification but does not inhibit platelet shape change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cellsystems.eu [cellsystems.eu]

PPACK: A Comprehensive Technical Guide to a Potent Thrombin Inhibitor in the Coagulation Cascade

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, is a cornerstone molecule in the study of coagulation and the development of anticoagulant therapies.[1] Its high potency and specificity as an irreversible inhibitor of thrombin have made it an invaluable tool for dissecting the intricacies of the coagulation cascade and a benchmark for the design of novel antithrombotic agents.[1][2] This technical guide provides an in-depth exploration of PPACK's mechanism of action, its quantitative inhibitory profile, and the experimental methodologies used to characterize its function.

The Coagulation Cascade and the Central Role of Thrombin

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a stable fibrin clot to prevent blood loss following vascular injury.[3][4][5] This process is traditionally divided into the intrinsic, extrinsic, and common pathways.[3] The intrinsic pathway is initiated by contact activation of factor XII, while the extrinsic pathway is triggered by tissue factor (TF) exposed at the site of injury.[3] Both pathways converge on the activation of Factor X to Factor Xa, which marks the beginning of the common pathway.[5]

Factor Xa, in complex with Factor Va, calcium ions, and phospholipids, forms the prothrombinase complex, which catalyzes the conversion of prothrombin (Factor II) to its active form, thrombin (Factor IIa).[6] Thrombin is a pivotal serine protease that plays a central role in hemostasis by:[7][8]

-

Cleaving fibrinogen to fibrin monomers, which then polymerize to form a soft clot.[4][9]

-

Activating Factor XIII to Factor XIIIa, which cross-links the fibrin monomers to stabilize the clot.

-

Amplifying its own generation by activating Factors V, VIII, and XI.

-

Activating platelets , leading to their aggregation and the release of procoagulant factors.[5]

Given its multifaceted role, thrombin represents a prime target for anticoagulant therapy.

PPACK's Mechanism of Action: Irreversible Thrombin Inhibition

PPACK is a synthetic tripeptide that acts as a highly potent and specific irreversible inhibitor of thrombin.[1][2][10] Its design is a classic example of rational drug design, mimicking the natural substrate of thrombin.[1] The mechanism of inhibition involves a two-step process:

-

Initial Reversible Binding: The D-Phe-Pro-Arg sequence of PPACK recognizes and binds to the active site of thrombin with high affinity.[1]

-

Irreversible Covalent Modification: The chloromethyl ketone moiety at the C-terminus of PPACK then forms a stable covalent bond with the catalytic dyad of thrombin, specifically the histidine-57 and serine-195 residues in the active site.[1][10] This covalent modification permanently inactivates the enzyme.[1]

This irreversible mechanism of action distinguishes PPACK from many other anticoagulants and contributes to its high potency.[1]

Quantitative Data on PPACK's Inhibitory Activity

The efficacy and selectivity of PPACK as a thrombin inhibitor have been extensively quantified. The following tables summarize key kinetic and binding data.

| Parameter | Value | Enzyme | Conditions |

| Inhibition Constant (Kᵢ) | 0.24 nM | Human α-thrombin | Not specified |

| Inhibition Constant (Kᵢ) | (2.4 ± 1.3) x 10⁻⁸ M | Human α-thrombin | pH 7.00, 0.05 M phosphate buffer, 0.15 M NaCl, 25.0 ± 0.1˚C |

| Second-Order Rate Constant (kᵢ/Kᵢ) | (1.1 ± 0.2) x 10⁷ M⁻¹s⁻¹ | Human α-thrombin | pH 7.00, 0.05 M phosphate buffer, 0.15 M NaCl, 25.0 ± 0.1˚C |

| Maximal Second-Order Rate Constant (kᵢ/Kᵢ) | 2.15 x 10⁷ M⁻¹s⁻¹ | Human α-thrombin | pH 8.1, 25.0 ± 0.1 °C |

Table 1: Kinetic Constants for PPACK Inhibition of Thrombin[7][10]

| Serine Protease | Source | Inhibition Constant (Kᵢ) [M] | Fold-Specificity vs. Thrombin |

| Thrombin | Human α-thrombin | 2.4 x 10⁻⁸ | 1 |

| Factor Xa | Not Specified | ~ 2.4 x 10⁻⁵ (estimated) | ~1,000 |

| Elastase | Human Neutrophil | > 2.4 x 10⁻⁷ (estimated) | >10 |

Table 2: Selectivity Profile of PPACK[2]

Experimental Protocols

Characterizing the activity of thrombin inhibitors like PPACK involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.[11][12] In the presence of a thrombin inhibitor like PPACK, the clotting time is prolonged.[1]

Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and a phospholipid substitute (cephalin) to activate the intrinsic pathway.[13] Calcium is then added to initiate the coagulation cascade, and the time to clot formation is measured.[13]

Methodology:

-

Sample Preparation: Obtain platelet-poor plasma by centrifuging citrated whole blood.

-

Incubation: In a test tube or microplate well, mix the plasma sample with the aPTT reagent (containing a contact activator and phospholipids). Incubate at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.[14]

-

Initiation of Clotting: Add a pre-warmed calcium chloride solution to the mixture to initiate the coagulation cascade.[14]

-

Measurement: Simultaneously start a timer and measure the time it takes for a visible fibrin clot to form. This can be done visually or with an automated coagulometer that detects changes in optical density.[15]

-

Data Analysis: Compare the clotting time of the sample containing PPACK to a control sample without the inhibitor. A dose-dependent prolongation of the aPTT is expected.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.[16] PPACK will also prolong the PT by inhibiting thrombin in the final common pathway.[1]

Principle: Thromboplastin (a mixture of tissue factor and phospholipids) and calcium are added to platelet-poor plasma to activate the extrinsic pathway.[16] The time to clot formation is then measured.

Methodology:

-

Sample Preparation: Prepare platelet-poor plasma from citrated whole blood.

-

Incubation: Pre-warm the plasma sample and the PT reagent (containing thromboplastin and calcium) to 37°C.

-

Initiation of Clotting: Add the PT reagent to the plasma sample.

-

Measurement: Start a timer immediately upon the addition of the PT reagent and measure the time required for a fibrin clot to form.

-

Data Analysis: The clotting time of the PPACK-containing sample is compared to a control. The results can also be expressed as an International Normalized Ratio (INR) for standardized reporting.[17]

Chromogenic Thrombin Substrate Assay

This assay provides a quantitative measure of thrombin's enzymatic activity and the potency of its inhibitors.[18]

Principle: A synthetic chromogenic substrate that is specifically cleaved by thrombin is used. Upon cleavage, a chromophore (a colored or fluorescent molecule) is released, and the rate of its formation is directly proportional to the thrombin activity.

Methodology:

-

Reagent Preparation: Prepare solutions of thrombin, PPACK (at various concentrations), and the chromogenic substrate (e.g., S-2238) in a suitable buffer (e.g., Tris-HCl).[18]

-

Incubation: In a microplate well, pre-incubate thrombin with different concentrations of PPACK for a set period to allow for inhibitor binding.[2]

-

Reaction Initiation: Add the chromogenic substrate to each well to start the enzymatic reaction.[18]

-

Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the specific chromophore.[18]

-

Data Analysis: Calculate the initial reaction velocity (rate of substrate cleavage) for each PPACK concentration. The inhibitory constant (Kᵢ) can be determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.

Visualizing PPACK's Role in Coagulation

The following diagrams, generated using Graphviz, illustrate the key pathways and mechanisms discussed.

Caption: The Coagulation Cascade and the point of inhibition by PPACK.

Caption: Mechanism of irreversible inhibition of thrombin by PPACK.

Caption: Experimental workflow for characterizing PPACK's anticoagulant activity.

Conclusion

PPACK remains a pivotal tool in coagulation research and drug development. Its well-characterized mechanism of action, high potency, and specificity for thrombin make it an ideal standard for evaluating novel anticoagulants. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the efficacy and properties of thrombin inhibitors. The continued study of molecules like PPACK will undoubtedly lead to a deeper understanding of hemostasis and the development of safer and more effective antithrombotic therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Coagulation Cascade Overview - Hemostasis & Coagulation for Physician Assistant [picmonic.com]

- 4. Coagulation and the Clotting Cascade - almostadoctor [almostadoctor.co.uk]

- 5. Mechanism Action of Platelets and Crucial Blood Coagulation Pathways in Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolated Prolongation of Activated Partial Thromboplastin Time: Not Just Bleeding Risk! - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH SMALL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. The Coagulation Cascade | Mackman Lab [med.unc.edu]

- 10. apexbt.com [apexbt.com]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]

- 13. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Prothrombin Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 17. Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. thieme-connect.com [thieme-connect.com]

H-D-Pro-Phe-Arg-chloromethylketone: A Technical Guide for Researchers

An in-depth examination of the chemical properties, mechanism of action, and experimental applications of the serine protease inhibitor H-D-Pro-Phe-Arg-chloromethylketone.

Introduction

H-D-Pro-Phe-Arg-chloromethylketone, commonly known as PPACK or D-PFR-CMK, is a potent and irreversible inhibitor of several serine proteases.[1][2][3][4] Its high specificity and covalent mode of action have established it as a critical tool in biochemical and pharmaceutical research, particularly in studies related to coagulation, inflammation, and fibrinolysis.[1][2][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols involving H-D-Pro-Phe-Arg-chloromethylketone for researchers, scientists, and drug development professionals.

Chemical Properties

H-D-Pro-Phe-Arg-chloromethylketone is a synthetic tripeptide derivative. Its structure, incorporating a chloromethylketone moiety, is central to its inhibitory activity. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | D-Pro-Phe-Arg-chloromethylketone, PPACK, D-PFR-CMK | [1][2][3][4] |

| CAS Number | 88546-74-1 | [5] |

| Molecular Formula | C₂₁H₃₁ClN₆O₃ | [5] |

| Molecular Weight | 450.97 g/mol | [5] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [1][5] |

| Storage | Store at -20°C, protected from light and moisture.[1] |

Mechanism of Action

H-D-Pro-Phe-Arg-chloromethylketone functions as an irreversible inhibitor by forming a stable covalent bond with the active site of target serine proteases.[1] The peptide sequence (Pro-Phe-Arg) mimics the natural substrate of these enzymes, guiding the inhibitor to the active site. The chloromethylketone group then reacts with the histidine residue within the catalytic triad of the protease, leading to irreversible inactivation.[1]

This inhibitor exhibits high affinity for several key enzymes involved in critical physiological pathways:

-

Thrombin: A central enzyme in the coagulation cascade, its inhibition prevents the conversion of fibrinogen to fibrin, a key step in clot formation.[1][2]

-

Coagulation Factor XIIa (FXIIa): The activated form of Factor XII, which initiates the intrinsic pathway of coagulation.[5]

-

Plasma Kallikrein: A key enzyme in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.[2][5]

The inhibitory activity of H-D-Pro-Phe-Arg-chloromethylketone against various proteases is summarized in the following table.

| Target Protease | Inhibition Parameter | Value | Reference |

| Thrombin | kobs/[I] | 10⁷ M⁻¹s⁻¹ | [2] |

| Plasma Kallikrein | kobs/[I] | 10² - 10³ M⁻¹s⁻¹ | [2] |

| Factor IXa | kobs/[I] | < 20 M⁻¹s⁻¹ | [2] |

| α-Thrombin | Ki | 0.92 µM (for a related tetrapeptide) | [1] |

| Factor VIIa | Inhibitory activity noted | [4] | |

| Urokinase | Inhibitory activity noted | [4] | |

| Tissue Plasminogen Activator (tPA) | Inhibitory activity noted | [4][6] |

Signaling Pathway Interactions

The inhibitory action of H-D-Pro-Phe-Arg-chloromethylketone has significant implications for two major signaling pathways: the Coagulation Cascade and the Kallikrein-Kinin System.

Inhibition of the Coagulation Cascade

By targeting thrombin and Factor XIIa, H-D-Pro-Phe-Arg-chloromethylketone effectively blocks both the intrinsic and common pathways of the coagulation cascade, leading to a potent anticoagulant effect.

Figure 1. Inhibition of the Coagulation Cascade.

Inhibition of the Kallikrein-Kinin System

H-D-Pro-Phe-Arg-chloromethylketone inhibits plasma kallikrein, a central enzyme in the kallikrein-kinin system. This inhibition blocks the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent inflammatory mediator.

Figure 2. Inhibition of the Kallikrein-Kinin System.

Experimental Protocols

Detailed methodologies are crucial for the successful application of H-D-Pro-Phe-Arg-chloromethylketone in research. Below are representative protocols for key experiments.

Thrombin Inhibition Assay (Fluorometric)

This protocol is adapted from a commercially available thrombin inhibitor screening kit and provides a method to assess the inhibitory potential of compounds against thrombin.

References

- 1. Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. innov-research.com [innov-research.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. D-Phe-Pro-Arg-chloromethylketone: its potential use in inhibiting the formation of in vitro artifacts in blood collected during tissue-type plasminogen activator thrombolytic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for H-D-Pro-Phe-Arg-chloromethylketone (PPACK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Pro-Phe-Arg-chloromethylketone, commonly known as PPACK, is a potent and irreversible synthetic inhibitor of several serine proteases.[1] Its high specificity for thrombin makes it an invaluable tool in thrombosis research and as an anticoagulant in various experimental settings.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data related to the use of PPACK.

PPACK functions by forming a covalent bond with the active site serine residue of target proteases, leading to their irreversible inactivation.[2] While its primary target is thrombin, it also exhibits inhibitory activity against other key enzymes in the coagulation and fibrinolytic systems.[3]

Quantitative Data: Inhibitory Profile of PPACK

The inhibitory potency of PPACK against various serine proteases is summarized in the table below. The data is presented as the second-order rate constant (kobs/[I]) or the inhibition constant (Ki), which reflect the efficiency of irreversible and reversible inhibition, respectively.

| Target Protease | Inhibition Constant/Rate | Notes |

| Thrombin | kobs/[I] = 1 x 10⁷ M⁻¹s⁻¹ | Highly potent and selective irreversible inhibition.[2][3] |

| Plasma Kallikrein | kobs/[I] = 10² - 10³ M⁻¹s⁻¹ | Moderate irreversible inhibition.[2] |

| Plasmin | - | PPACK has been shown to inhibit plasmin-induced effects.[4] Specific Ki or kobs/[I] values are not readily available in the cited literature. |

| Urokinase | - | PPACK is known to inhibit urokinase.[3] Specific Ki or kobs/[I] values are not readily available in the cited literature. |

| Factor VIIa | - | PPACK can inhibit Factor VIIa.[3] Specific Ki or kobs/[I] values are not readily available in the cited literature. |

| Factor IXa | kobs/[I] < 20 M⁻¹s⁻¹ | Poor inhibition.[2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by PPACK and a general workflow for its experimental use.

Caption: Inhibition of the coagulation cascade by PPACK.

References

- 1. Does plasmin have anticoagulant activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innov-research.com [innov-research.com]

- 4. PPACK attenuates plasmin-induced changes in endothelial integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

H-D-Pro-Phe-Arg-chloromethylketone (PPACK) for Blood Sample Collection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Pro-Phe-Arg-chloromethylketone, commonly known as PPACK, is a potent and irreversible synthetic inhibitor of thrombin, a key serine protease in the coagulation cascade.[1][2] Its high specificity and direct mechanism of action make it a valuable tool for researchers and clinicians who require high-quality plasma samples for a variety of downstream applications. Unlike traditional anticoagulants such as heparin, which acts indirectly by potentiating antithrombin III, PPACK directly and covalently binds to the active site of thrombin, effectively preventing the conversion of fibrinogen to fibrin and subsequent clot formation.[1][2][3] This direct inhibition minimizes interference in a range of analytical assays. Furthermore, PPACK does not chelate calcium ions, a significant advantage for studies requiring accurate measurement of ionized calcium.[1]

These application notes provide detailed protocols for the use of PPACK in blood sample collection, summarize its comparative effects with other anticoagulants, and illustrate its mechanism of action and experimental workflows.

Applications

PPACK is the anticoagulant of choice for a multitude of research and clinical applications where sample integrity is paramount. Its unique properties make it particularly suitable for:

-

Coagulation Research: Due to its specific and irreversible inhibition of thrombin, PPACK is an invaluable tool for studying the intricacies of the coagulation cascade.[4]

-

Platelet Function Studies: By preventing thrombin-induced platelet activation and aggregation, PPACK allows for the preservation of platelets in their resting state for functional analysis.[5]

-

Proteomics and Metabolomics: The high specificity of PPACK minimizes off-target effects on other plasma proteins and metabolites, ensuring a more accurate representation of the in vivo state.

-

Diagnostic Assays: In assays where heparin can interfere, such as certain immunoassays or enzyme activity measurements, PPACK provides a reliable alternative.[1]

-

Blood Gas and Electrolyte Analysis: PPACK is an effective alternative to lithium heparin for blood gas and whole-blood electrolyte analyses.[6]

-

Studies involving Thrombolytic Therapy: PPACK has been shown to prevent in vitro artifacts in blood samples collected during tissue-type plasminogen activator (t-PA) thrombolytic therapy.[7]

Data Presentation

The following tables summarize the key quantitative data regarding PPACK's inhibitory activity and its comparison with other common anticoagulants.

Table 1: Inhibitory Profile of PPACK

| Target Enzyme | Inhibition Constant (Ki) | Reference |

| Human α-Thrombin | 0.24 nM | [5] |

| Factor Xa | Significantly higher than for Thrombin | [4] |

| Factor IXa | Poorly inhibits (kobs/[I] < 20 M-1s-1) | [8] |

| Plasma Kallikrein | Moderately inhibits (kobs/[I] = 10(2)-10(3) M-1s-1) | [8] |

Table 2: Comparison of Common Anticoagulants for Blood Collection

| Anticoagulant | Mechanism of Action | Effect on Ionized Calcium (iCa) Measurement | Key Advantages | Key Disadvantages |

| PPACK | Irreversible thrombin inhibitor[1] | No significant bias[1] | High specificity, minimal interference in many assays.[1] | Higher cost compared to traditional anticoagulants. |

| Lithium Heparin | Potentiates antithrombin III[1] | Negative proportional bias[1] | Widely used, relatively inexpensive. | Can interfere with PCR and some immunoassays.[1][9] |

| EDTA | Chelates calcium ions[1] | Unsuitable for iCa measurement[1] | Strong anticoagulant, preserves cell morphology. | Inhibits metalloproteases and other calcium-dependent enzymes. |

| Citrate | Chelates calcium ions[1] | Unsuitable for iCa measurement[1] | Reversible anticoagulation, used for coagulation testing. | Affects calcium-dependent assays. |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of PPACK within the coagulation cascade and a typical workflow for blood sample processing.

Caption: PPACK's inhibition of thrombin in the coagulation cascade.

Caption: Workflow for blood sample processing with PPACK.

Experimental Protocols

Protocol 1: Preparation of PPACK Stock Solution

Materials:

-

H-D-Pro-Phe-Arg-chloromethylketone dihydrochloride (PPACK; MW ~523.9 g/mol )[1]

-

Sterile, nuclease-free water or dimethyl sulfoxide (DMSO)[1]

-

Sterile microcentrifuge tubes[1]

Procedure:

-

Calculate the required mass of PPACK powder to prepare a stock solution of the desired concentration (e.g., 1 mM).

-

Weigh the calculated amount of PPACK powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile water or DMSO to achieve the desired concentration.

-

Vortex the tube until the PPACK is completely dissolved.[1]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

-

Store the aliquots at -20°C. Aqueous solutions should be used within a day, while DMSO stocks can be stored for longer periods.[1]

Protocol 2: Blood Sample Collection and Plasma Preparation

Materials:

-

PPACK stock solution (e.g., 1 mM in water or DMSO)

-

Primary blood collection tubes (e.g., vacutainer without anticoagulant)

-

Sterile polypropylene tubes

-